molecular formula C17H23N3OS2 B12907166 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate CAS No. 62652-49-7

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate

Katalognummer: B12907166
CAS-Nummer: 62652-49-7
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: DPIJYLRYWUCFOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a dibutylcarbamodithioate moiety at position 3. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers stability and diverse reactivity.

Eigenschaften

CAS-Nummer

62652-49-7

Molekularformel

C17H23N3OS2

Molekulargewicht

349.5 g/mol

IUPAC-Name

(3-phenyl-1,2,4-oxadiazol-5-yl) N,N-dibutylcarbamodithioate

InChI

InChI=1S/C17H23N3OS2/c1-3-5-12-20(13-6-4-2)17(22)23-16-18-15(19-21-16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI-Schlüssel

DPIJYLRYWUCFOI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C(=S)SC1=NC(=NO1)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate typically involves the reaction of phenylhydrazine with carbon disulfide and dibutylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the oxadiazole ring. The reaction mixture is usually refluxed for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it has been shown to affect acetylcholine receptors, leading to disruptions in neurotransmission. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxadiazole Derivatives

The following table summarizes key structural and functional differences between 3-phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate and related oxadiazole-based compounds:

Compound Name Core Structure Substituents Therapeutic Use/Activity Key Structural Features
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate 1,2,4-oxadiazole Phenyl (C₆H₅) at position 3; dibutylcarbamodithioate (-S-C(=S)-N(Bu)₂) at position 5 Not explicitly reported (hypothetical applications in metal chelation or enzyme inhibition) Sulfur-rich carbamodithioate group enhances potential for redox activity and ligand interactions
Butalamine 1,2,4-oxadiazole Phenyl at position 3; N′,N′-dibutyl ethane-1,2-diamine at position 5 Vasodilator Amine substituent facilitates cardiovascular activity via nitric oxide modulation
Proxazole 1,2,4-oxadiazole 3-(1-Phenylpropyl) at position 3; diethylaminoethyl group at position 5 Functional gastrointestinal disorders Bulky phenylpropyl and tertiary amine groups enhance receptor binding in smooth muscle
Oxolamine 1,2,4-oxadiazole Substitutions not fully detailed Cough suppressant Likely interacts with respiratory tract receptors
Prenoxdiazine 1,2,4-oxadiazole Substitutions not fully detailed Respiratory disorders Structural similarity to antitussives like Oxolamine

Key Findings:

Functional Group Influence :

  • The dibutylcarbamodithioate group in the target compound distinguishes it from analogs like Butalamine (diamine substituent) and Proxazole (tertiary amine). This group’s sulfur atoms may confer unique redox properties or metal-chelating abilities, which could be leveraged in catalysis or antimicrobial applications .
  • Butalamine’s N′,N′-dibutyl ethane-1,2-diamine substituent enhances its vasodilatory effects, likely through nitric oxide pathways, whereas the target compound’s sulfur-containing group may prioritize different biological targets.

Bioactivity Trends :

  • Oxadiazole derivatives with alkylamine substituents (e.g., Proxazole, Butalamine) exhibit activity in smooth muscle regulation and cardiovascular systems. In contrast, the carbamodithioate group in the target compound may shift activity toward enzyme inhibition (e.g., cysteine proteases) or antioxidant effects due to sulfur’s nucleophilicity .

Biologische Aktivität

3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

  • Chemical Name : 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate
  • CAS Number : 62652-49-7
  • Molecular Formula : C17H23N3OS2
  • Molecular Weight : 349.514 g/mol

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study focused on various synthesized oxadiazole compounds demonstrated that they possess better activity against gram-positive bacteria compared to gram-negative strains. Specifically, compounds showed notable effectiveness against:

  • Bacillus cereus
  • Bacillus thuringiensis

The synthesized compounds were tested using disc diffusion methods and displayed varying degrees of inhibition against these microorganisms .

Anticancer Activity

The anticancer potential of 3-phenyl-1,2,4-oxadiazoles has been extensively studied. In vitro assays revealed that certain derivatives exhibit cytotoxic effects across multiple cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF7 (breast cancer)
  • HUH7 (liver cancer)

One notable finding involved a series of compounds where specific derivatives demonstrated IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU). For instance, one compound achieved an IC50 of 10.1 µM against the HUH7 cell line, indicating strong anticancer activity .

The biological activities of oxadiazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression and microbial growth. For example:

  • Topoisomerase Inhibition : Some oxadiazoles have been shown to inhibit topoisomerase enzymes crucial for DNA replication in cancer cells.

This dual action—targeting both microbial and cancerous cells—makes these compounds promising candidates for further development in therapeutic applications.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialBacillus cereusNot specified
AntimicrobialBacillus thuringiensisNot specified
AnticancerHUH7 (liver cancer)10.1
AnticancerHCT116 (colon cancer)Not specified
AnticancerMCF7 (breast cancer)Not specified

Study on Antimicrobial Effects

In a comprehensive study by Özyazıcı et al., various oxadiazole derivatives were synthesized and screened for their antimicrobial properties. The results indicated that certain compounds had a pronounced effect on gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Study on Cytotoxicity in Cancer Cells

A study published in ResearchGate explored the synthesis of 1,3,4-oxadiazole derivatives with a focus on their anticancer activity. The results highlighted that several compounds exhibited significant cytotoxicity against multiple cancer cell lines, with some showing better efficacy than conventional chemotherapeutics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.